molecular formula C10H13FN2 B1457085 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine CAS No. 1202181-14-3

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine

Cat. No.: B1457085
CAS No.: 1202181-14-3
M. Wt: 180.22 g/mol
InChI Key: QGVIEVCWCHALSX-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine is a heterocyclic organic compound that contains a quinoline ring system. It is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and an amine group at the 8th position of the tetrahydroquinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroaniline and 2-methylcyclohexanone.

    Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the tetrahydroquinoline ring system.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline
  • 6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine is unique due to the specific positioning of the fluorine, methyl, and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h4-6,13H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVIEVCWCHALSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C(=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine
Reactant of Route 2
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine
Reactant of Route 3
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine
Reactant of Route 4
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine
Reactant of Route 5
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine
Reactant of Route 6
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine

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